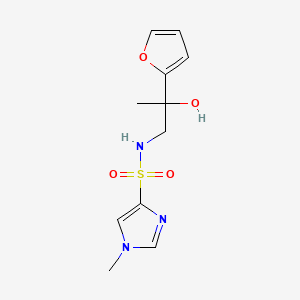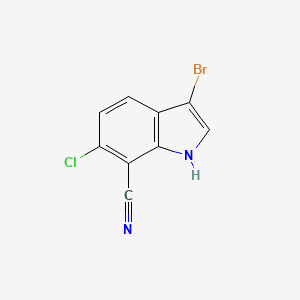![molecular formula C22H20ClN5O2S B2979331 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 896308-80-8](/img/structure/B2979331.png)
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound. This complex structure makes it an interesting subject for chemical research, particularly in fields related to medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound generally involves a multi-step synthesis process:
Starting Materials: : Initial compounds include 4-chlorophenyl, 1H-pyrrole, and 4-ethoxyaniline.
Intermediate Compounds: : Several intermediate products are formed through reactions like halogenation, triazole formation, and thioether formation.
Final Reaction: : The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrially, the synthesis would be optimized for large-scale production, potentially involving:
Catalysts: : Use of efficient catalysts to accelerate the reaction.
Optimized Conditions: : Temperature and pressure adjustments to ensure high yields.
Purification: : Advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: : Reductive conditions can affect the triazole ring or the aromatic rings.
Substitution: : Various substitution reactions can occur, primarily on the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: : Use of strong oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation using hydrogen gas and a palladium catalyst.
Substitution: : Electrophilic aromatic substitution using reagents like nitrating agents for introducing nitro groups.
Major Products
The primary products of these reactions include various derivatives of the original compound, such as nitro or hydroxyl derivatives, depending on the conditions used.
Aplicaciones Científicas De Investigación
Chemistry
This compound is valuable for studying the synthesis of complex organic molecules and understanding reaction mechanisms.
Biology
It may be explored for its biological activity, potentially serving as a lead compound in drug development.
Medicine
The compound's structure suggests it could interact with biological targets, possibly leading to therapeutic applications.
Industry
In materials science, its properties might be leveraged to develop new materials or as a reagent in specialized industrial processes.
Mecanismo De Acción
The compound’s mechanism of action involves interaction with molecular targets such as enzymes or receptors:
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.
Receptor Binding: : The compound might act on cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Unique Features
Compared to other similar compounds, this one stands out due to its unique combination of the chlorophenyl group, pyrrole ring, and triazole ring linked by a sulfanyl group.
Similar Compounds
1-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)triazole
N-(4-ethoxyphenyl)acetamide derivatives:
Propiedades
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-30-19-11-9-18(10-12-19)24-20(29)15-31-22-26-25-21(16-5-7-17(23)8-6-16)28(22)27-13-3-4-14-27/h3-14H,2,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOAACYTTQPRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
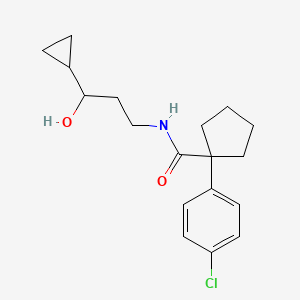
![2-oxo-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]imidazolidine-1-carboxamide](/img/structure/B2979249.png)
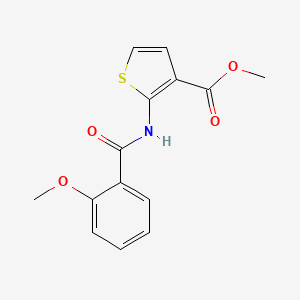
![1-(4-Fluorophenyl)-2-{[(2-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2979252.png)
![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979253.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)

![methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2979261.png)
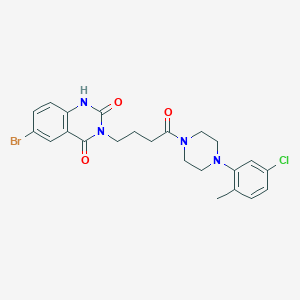
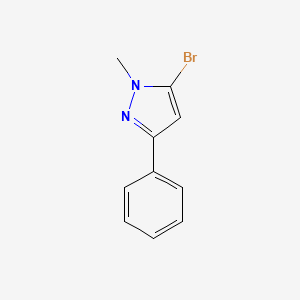
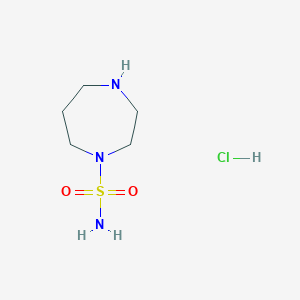
![4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2979267.png)
